3-Methyl-2-oxobutanoic acid
Overview
Description
Alpha-ketoisovalerate, also known as 3-methyl-2-oxobutanoic acid, is an organic compound with the formula (CH₃)₂CHC(O)CO₂H. It is a ketoacid and a metabolite of the amino acid valine. This compound is typically encountered as its conjugate base, ketoisovalerate, and is a precursor to pantothenic acid, a prosthetic group found in several cofactors .
Mechanism of Action
Target of Action
3-Methyl-2-oxobutanoic acid, also known as alpha-Ketoisovaleric acid, is a precursor of pantothenic acid in Escherichia coli . It is an endogenous metabolite and plays a crucial role in the metabolic processes of Saccharomyces cerevisiae and humans .
Mode of Action
This compound interacts with its targets, primarily enzymes involved in metabolic processes, to facilitate the synthesis of pantothenic acid . It is also known to induce convulsions through GABAergic and glutamatergic mechanisms in rats .
Biochemical Pathways
The compound is involved in the metabolic pathways of Saccharomyces cerevisiae and humans . It plays a significant role in the synthesis of pantothenic acid in Escherichia coli . The key enzymatic step in determining the length of the chain is the condensation of acetyl-coenzyme A with a series of omega-methylthio-2-oxoalkanoic acids .
Result of Action
The primary result of the action of this compound is the synthesis of pantothenic acid in Escherichia coli . It also enhances alpha-ketoisocaproic acid and alpha-keto-beta-methyl-n-valeric acid, but diminishes the corresponding amino acids . In rats, it induces convulsions through GABAergic and glutamatergic mechanisms .
Biochemical Analysis
Biochemical Properties
3-Methyl-2-oxobutanoic acid is involved in biochemical reactions as an intermediate in the catabolism of valine. It interacts with several enzymes, including branched-chain amino acid aminotransferase (BCAT) and branched-chain alpha-keto acid dehydrogenase complex (BCKDC). BCAT catalyzes the reversible transamination of this compound to valine, while BCKDC catalyzes its oxidative decarboxylation to isobutyryl-CoA . These interactions are crucial for maintaining the balance of branched-chain amino acids in the body.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the migration of tumor cells and endothelial cells by modulating the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . Additionally, this compound can impact cellular metabolism by serving as a substrate for energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with specific enzymes and proteins. It binds to BCAT and BCKDC, facilitating the transamination and oxidative decarboxylation reactions, respectively . These interactions lead to changes in the levels of valine and its downstream metabolites, influencing various metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that it is relatively stable under physiological conditions but can degrade over time, leading to changes in its concentration and activity . Long-term exposure to this compound in in vitro and in vivo studies has been associated with alterations in cellular function and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can support normal metabolic functions and energy production. At high doses, it may exhibit toxic effects, including disruptions in amino acid metabolism and potential adverse effects on liver and kidney function . These threshold effects highlight the importance of dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of valine and the biosynthesis of pantothenic acid. It interacts with enzymes such as BCAT and BCKDC, which facilitate its conversion to valine and isobutyryl-CoA, respectively . These pathways are essential for maintaining amino acid homeostasis and supporting various biosynthetic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and distributed to various cellular compartments where it participates in metabolic reactions . Its localization and accumulation can influence its activity and function in different tissues.
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria, cytosol, and chloroplasts. Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . This localization is crucial for its role in metabolic processes and its interactions with specific enzymes and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-ketoisovalerate can be synthesized through various methods. One common approach involves the hydroxymethylation of alpha-ketoisovalerate to produce ketopantoate, catalyzed by ketopantoate hydroxymethyltransferase . Another method involves the decarboxylation of alpha-ketoisovalerate to yield isobutyraldehyde .
Industrial Production Methods: Industrial production of alpha-ketoisovalerate often involves the fermentation of engineered Escherichia coli. This method utilizes dynamic metabolic regulation and control, with glucose as a carbon source and inorganic salts as a nitrogen source. The yield can reach up to 35.2 g/L after 60 hours of fermentation .
Chemical Reactions Analysis
Types of Reactions: Alpha-ketoisovalerate undergoes several types of chemical reactions, including:
Hydroxymethylation: Produces ketopantoate.
Decarboxylation: Yields isobutyraldehyde.
Common Reagents and Conditions:
Hydroxymethylation: Catalyzed by ketopantoate hydroxymethyltransferase.
Decarboxylation: Typically occurs under standard conditions without the need for additional reagents.
Major Products:
Ketopantoate: Formed from hydroxymethylation.
Isobutyraldehyde: Formed from decarboxylation.
Scientific Research Applications
Alpha-ketoisovalerate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Alpha-ketoisovalerate can be compared with other similar compounds, such as:
Alpha-ketoisocaproate: Another ketoacid involved in the metabolism of leucine.
Alpha-keto-beta-methylvalerate: Involved in the metabolism of isoleucine.
Uniqueness: Alpha-ketoisovalerate is unique due to its role as a precursor to pantothenic acid and its involvement in the metabolism of valine. Its ability to undergo hydroxymethylation and decarboxylation also distinguishes it from other similar compounds .
Properties
IUPAC Name |
3-methyl-2-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKABHOOEWYVLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3715-29-5 (hydrochloride salt), 51828-94-5 (calcium salt) | |
Record name | alpha-Ketoisovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6061078 | |
Record name | 2-Ketoisovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Pale yellow liquid; fruity aroma | |
Record name | alpha-Ketoisovaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000019 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3-Methyl-2-oxobutanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/460/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Soluble (in ethanol) | |
Record name | 3-Methyl-2-oxobutanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/460/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.115-1.120 | |
Record name | 3-Methyl-2-oxobutanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/460/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
759-05-7 | |
Record name | 3-Methyl-2-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=759-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Ketoisovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Ketoisovalerate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04074 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butanoic acid, 3-methyl-2-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ketoisovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-oxobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.969 | |
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Record name | 3-METHYL-2-OXOBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34P71D50E0 | |
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Record name | alpha-Ketoisovaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000019 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
31.5 °C | |
Record name | alpha-Ketoisovalerate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04074 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | alpha-Ketoisovaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000019 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 3-Methyl-2-oxobutanoic acid?
A1: this compound, also known as α-ketoisovaleric acid, plays a crucial role in branched-chain amino acid (BCAA) metabolism. [] It's a key intermediate in the metabolic pathways of valine, leucine, and isoleucine. Notably, research suggests a potential link between elevated levels of the gut bacterium Klebsiella and decreased levels of this compound in patients with hepatitis B virus (HBV)-related hepatocellular carcinoma (B-HCC) who experience post-hepatectomy liver failure (PHLF). [] This suggests this compound could be a potential biomarker for PHLF in this patient population. []
Q2: What is the structure of this compound?
A2: this compound is an α-keto acid with the molecular formula C5H8O3. [] While its exact molecular weight is not specified in the provided abstracts, it can be calculated as 116.12 g/mol.
Q3: Are there any spectroscopic data available for this compound?
A3: Yes, studies utilizing Nuclear Magnetic Resonance (NMR) spectrometry have investigated the hydration and dehydration equilibria of this compound. [, ] These studies provide insights into the pKa values of both the oxo and hydrated forms of the molecule. Additionally, Infrared (IR) spectroscopy has been employed to confirm the structure of synthesized this compound sodium salt. []
Q4: Can this compound be synthesized, and what are its applications?
A4: this compound sodium salt can be synthesized with high purity (>98%) using isobutyraldehyde and diethyl oxalate in a reaction catalyzed by sodium methoxide. [] This compound serves as a starting material in the synthesis of various organic compounds, including pharmaceuticals. For example, it's utilized in the asymmetric synthesis of (S)-(+)-pantolactone, a precursor to pantothenic acid (vitamin B5). []
Q5: Is this compound involved in any enzymatic reactions?
A5: Yes, this compound is a substrate for the enzyme branched-chain keto acid decarboxylase (KdcA). [] KdcA, a thiamin diphosphate (ThDP)-dependent enzyme, catalyzes the decarboxylation of this compound to 3-methylpropanal (isobutyraldehyde) and CO2. Interestingly, KdcA also displays broad substrate specificity in carboligation reactions, enabling the synthesis of various 2-hydroxyketones with high enantioselectivity. []
Q6: Can this compound be produced by microorganisms?
A6: Research indicates that the yeast Saccharomyces cerevisiae produces this compound during the breakdown of L-leucine, contributing to the flavor profile of fermented foods. [] This metabolic pathway involves several enzymes, including Bat2p, which plays a major role in this compound formation. []
Q7: How is this compound related to dry eye syndrome (DES)?
A7: In vitro studies using a corneal epithelium-on-a-chip (CEpOC) model have shown that exposing human corneal epithelial cells to an air-liquid interface, mimicking the conditions of dry eye, leads to increased secretion of this compound. [, ] This increase, alongside other metabolites associated with cell damage and inflammation, suggests a shift in cellular metabolism due to DES. [, ]
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